5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine

Catalog No.
S13860367
CAS No.
M.F
C7H13BrN4O
M. Wt
249.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-tria...

Product Name

5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine

IUPAC Name

5-bromo-1-(2-methoxy-2-methylpropyl)-1,2,4-triazol-3-amine

Molecular Formula

C7H13BrN4O

Molecular Weight

249.11 g/mol

InChI

InChI=1S/C7H13BrN4O/c1-7(2,13-3)4-12-5(8)10-6(9)11-12/h4H2,1-3H3,(H2,9,11)

InChI Key

UBGFGTKHYBWGFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C(=NC(=N1)N)Br)OC

5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine is a member of the triazole family, characterized by its five-membered heterocyclic structure that includes three nitrogen atoms. This compound features a bromine atom at the 5th position of the triazole ring and a 2-methoxy-2-methylpropyl group attached to the nitrogen atom at the 1st position. The molecular formula for this compound is C8H12BrN5OC_8H_{12}BrN_5O, indicating its complex nature and potential for diverse chemical reactivity and biological activity.

, including:

  • Oxidation: It can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction can be achieved with sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atom can be replaced through nucleophilic substitution reactions involving amines or thiols in the presence of a base like sodium hydroxide.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Preliminary studies suggest that 5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine exhibits significant biological activities, particularly in antimicrobial and antifungal domains. Its structure allows it to interact with specific biological targets, potentially modulating enzyme or receptor activity. The exact mechanisms of action are still under investigation, but its unique functional groups may confer enhanced potency compared to related compounds.

The synthesis of 5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine typically involves:

  • Formation of the Triazole Ring: This is achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  • Alkylation: The introduction of the 2-methoxy-2-methylpropyl group is accomplished via an alkylation reaction using appropriate alkylating agents.

Industrial production may utilize continuous flow reactors to optimize yield and purity while enhancing scalability .

5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine has potential applications across various fields:

  • Pharmaceuticals: It is being explored for its potential as an antimicrobial and antifungal agent.
  • Agriculture: The compound may serve as a fungicide or herbicide due to its biological activity.
  • Material Science: Its unique properties make it a candidate for developing specialty chemicals and materials with specific functionalities .

Research into interaction studies for 5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine focuses on its binding affinity to various enzymes and receptors. These studies aim to elucidate the compound's mechanism of action in biological systems and identify potential therapeutic targets. Ongoing investigations are crucial for understanding how structural modifications can enhance efficacy and reduce toxicity .

Several compounds share structural similarities with 5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine:

Compound NameKey Features
1H-1,2,4-TriazoleParent compound without substitutions
5-Bromo-1H-1,2,4-triazoleSimilar structure but lacks the alkyl group
1-(2-Methoxy-2-methylpropyl)-1H-1,2,4-triazoleLacks bromine atom

Uniqueness

The uniqueness of 5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine lies in its combination of both the bromine atom and the 2-methoxy-2-methylpropyl group. This unique structural arrangement imparts distinct chemical reactivity and biological properties that differentiate it from other triazole derivatives. Its potential applications in pharmaceuticals and agriculture further underscore its significance in research and development .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), widely recognized for constructing 1,2,3-triazoles, has been adapted for 1,2,4-triazole systems through strategic precursor design. While traditional CuAAC reactions favor 1,4-disubstituted 1,2,3-triazoles, recent work demonstrates that brominated alkynes or azides can yield 5-bromo-1,2,4-triazole intermediates when paired with tailored cyclization conditions. For example, 5-bromo-3-nitro-1,2,4-triazole (BNT) serves as a pivotal precursor in multi-step syntheses, where bromine is retained during subsequent functionalization.

A modified CuAAC protocol employs 5-bromo-2-ethynyl-1,2,4-triazole and azide-containing building blocks under Cu(I) catalysis to assemble the triazolamine scaffold. Key challenges include suppressing debromination during cycloaddition—a phenomenon mitigated by using low-temperature conditions (−5°C to 0°C) and non-polar solvents. Post-cycloaddition amination via hydrazine or ammonia introduces the C3 amine group, achieving yields of 68–72% when conducted in aqueous methanol at 60°C.

Table 1: CuAAC Parameters for Bromotriazole Intermediate Synthesis

Alkyne PrecursorAzide ComponentCatalystTemp (°C)Yield (%)
5-Bromo-2-ethynyltriazoleBenzyl azideCuI2565
3-Nitro-5-bromotriazolePropyl azideCuBr071
5-Bromo-1H-triazole2-Methoxypropyl azideCuCl−568

Regiodivergent Approaches to Bromotriazole Core Formation

Regiocontrol in bromotriazole synthesis hinges on the interplay between electronic directing groups and reaction kinetics. Nitration-bromination sequences, as exemplified by the synthesis of BNT from 1,2,4-triazole, exploit the meta-directing effect of nitro groups to position bromine at C5. Alternative strategies employ halogen dance reactions, where transient lithiation at C4 enables bromine migration to the thermodynamically favored C5 position.

Comparative studies reveal that electrophilic bromination using bromine in acetic acid achieves 89% regioselectivity for C5 substitution when conducted at −10°C, whereas radical bromination (N-bromosuccinimide, AIBN) favors C4 bromination (72% selectivity). The presence of electron-withdrawing groups (e.g., nitro, carbonyl) enhances C5 selectivity by polarizing the triazole ring’s electron density.

Table 2: Bromination Methods and Regioselectivity Outcomes

MethodReagentTemp (°C)C5:Bromine (%)C4:Bromine (%)
ElectrophilicBr₂/AcOH−108911
RadicalNBS/AIBN802872
Directed lithiationLiTMP/Br₂−78955

Solvent and Temperature Optimization in Triazolamine Synthesis

Solvent polarity critically influences both cyclization efficiency and amine group stability. Polar aprotic solvents (DMF, DMSO) facilitate triazole ring closure but promote debromination at elevated temperatures (>80°C). Conversely, aqueous-organic biphasic systems (water/THF, 1:4 v/v) suppress side reactions while enabling efficient amination, as demonstrated in the synthesis of 5-hydrazino-3-nitro-1,2,4-triazole (HNT).

Temperature profiling identifies 50–60°C as optimal for amination steps, balancing reaction rate against thermal decomposition of the bromotriazole intermediate. Cryogenic conditions (−5°C to 0°C) are essential during diazotization and bromine retention phases, particularly when using hypophosphorous acid as a reducing agent.

Table 3: Solvent-Temperature Effects on Triazolamine Yield

Solvent SystemTemp (°C)Reaction Time (h)Yield (%)
DMF80658
Water/THF (1:4)601273
Methanol252465
Dichloromethane40849

Catalyst Systems for Selective N-Alkylation

Introducing the 2-methoxy-2-methylpropyl group at N1 necessitates catalysts that discriminate between triazole nitrogen sites. Iridium(III) complexes bearing nitrile-modified N-heterocyclic carbene (NHC) ligands exhibit superior selectivity (>95%) for N1 alkylation over N4, outperforming ruthenium analogues in both activity and functional group tolerance. Key to this selectivity is the ligand’s ability to stabilize Ir-hydride intermediates, which direct alkylation to the less sterically hindered N1 position.

Table 4: Catalyst Performance in N-Alkylation

CatalystSubstrateSelectivity (N1:N4)Yield (%)
[IrCp*(NHC)]Cl₂5-Bromotriazolamine97:388
[Ru(p-cymene)(NHC)]Cl₂5-Bromotriazolamine82:1874
CuI/Phenanthroline5-Bromotriazolamine68:3261

Mechanistic studies using deuterated methanol confirm that N-methylation proceeds via a borrowing hydrogen pathway, with Ir-hydride species mediating both alcohol dehydrogenation and amine alkylation. Solvent-free conditions further enhance reaction efficiency by minimizing catalyst deactivation.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

248.02727 g/mol

Monoisotopic Mass

248.02727 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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